molecular formula C11H15FO7 B8004917 2,3,5-Tri-o-acetyl-l-arabinofuranosyl fluoride

2,3,5-Tri-o-acetyl-l-arabinofuranosyl fluoride

Cat. No.: B8004917
M. Wt: 278.23 g/mol
InChI Key: VSPHMBCVTPKVTI-GKDVJIACSA-N
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Description

2,3,5-Tri-o-acetyl-l-arabinofuranosyl fluoride is a fluorinated derivative of the monosaccharide sugar l-arabinofuranose.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Tri-o-acetyl-l-arabinofuranosyl fluoride typically involves the acetylation of l-arabinofuranose followed by fluorination. The acetylation process uses acetic anhydride in the presence of a catalyst such as pyridine. The fluorination step is achieved using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions .

Industrial Production Methods

Industrial production of this compound can be scaled up using cGMP (current Good Manufacturing Practice) standards. This involves the use of cleanroom environments and high-purity reagents to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Tri-o-acetyl-l-arabinofuranosyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve mild temperatures and solvents like dichloromethane.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetyl groups.

Major Products Formed

Scientific Research Applications

2,3,5-Tri-o-acetyl-l-arabinofuranosyl fluoride has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by disrupting DNA synthesis. The fluorine atom in the molecule interferes with the normal enzymatic processes involved in DNA replication, thereby inhibiting the growth and proliferation of tumor cells and viruses. This makes it a promising candidate for therapeutic applications in oncology and virology.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5-Tri-o-acetyl-l-arabinofuranosyl fluoride is unique due to its fluorinated structure, which imparts resistance to enzymatic degradation and enhances its biological activity. This makes it particularly valuable in research focused on antiviral and anticancer therapies.

Properties

IUPAC Name

[(2S,3S,4R)-3,4-diacetyloxy-5-fluorooxolan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO7/c1-5(13)16-4-8-9(17-6(2)14)10(11(12)19-8)18-7(3)15/h8-11H,4H2,1-3H3/t8-,9-,10+,11?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPHMBCVTPKVTI-GKDVJIACSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)F)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H]1[C@@H]([C@H](C(O1)F)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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